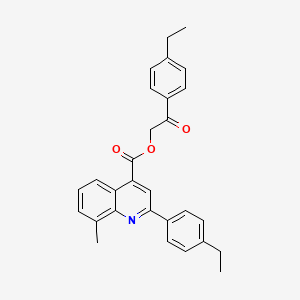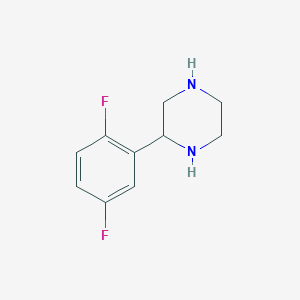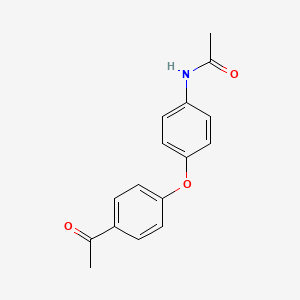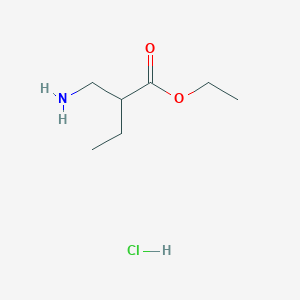![molecular formula C14H14N4O2 B15087190 N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-hydroxypropiophenone and 2-pyrazinecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and pyrazine moiety may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide: Similar in structure but contains an iodine atom, which can influence its reactivity and biological activity.
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2,2-diphenylacetohydrazide:
Uniqueness
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both a pyrazine ring and a hydrazide group provides a versatile platform for chemical modifications and potential biological activities. This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C14H14N4O2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-12(10-3-5-11(19)6-4-10)17-18-14(20)13-9-15-7-8-16-13/h3-9,19H,2H2,1H3,(H,18,20)/b17-12+ |
Clé InChI |
IMRKQFAAYSZLJO-SFQUDFHCSA-N |
SMILES isomérique |
CC/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)O |
SMILES canonique |
CCC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087141.png)



![6-methyl-2-[2-(4-methylphenyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B15087180.png)




